Gacyclidine

描述

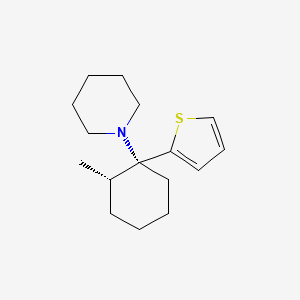

Structure

2D Structure

属性

IUPAC Name |

1-[(1R,2S)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NS/c1-14-8-3-4-10-16(14,15-9-7-13-18-15)17-11-5-2-6-12-17/h7,9,13-14H,2-6,8,10-12H2,1H3/t14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFAAPPUYWQKKF-GOEBONIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1(C2=CC=CS2)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC[C@@]1(C2=CC=CS2)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218313 | |

| Record name | Gacyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68134-81-6 | |

| Record name | Gacyclidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068134816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gacyclidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gacyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GACYCLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9290ND070R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gacyclidine's Mechanism of Action on NMDA Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gacyclidine, a phencyclidine derivative, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] This guide provides a detailed technical overview of its mechanism of action, focusing on its interaction with NMDA receptors, quantitative binding and functional data, and the experimental protocols used for its characterization. This compound has demonstrated neuroprotective properties in various preclinical models, making its mechanism of action a subject of significant interest for drug development in neurological disorders.[2][3][5]

Core Mechanism of Action: Open-Channel Blockade

This compound exerts its inhibitory effect on NMDA receptors through an open-channel block mechanism.[6][7] This means that the drug binds to a site within the ion channel pore of the NMDA receptor only when the channel is in its open, or activated, state.[8] The binding of this compound physically obstructs the flow of ions, primarily Na+ and Ca2+, through the channel, thereby preventing the downstream signaling cascades initiated by NMDA receptor activation.[9] As a phencyclidine derivative, this compound's binding site is located within the channel pore, near the magnesium (Mg2+) binding site.[7]

The open-channel blocking nature of this compound results in two key pharmacological properties:

-

Use-Dependence: The inhibitory effect of this compound is more pronounced with increased activation of NMDA receptors. This is because the drug can only access its binding site when the channel is open.[10][11][12][13]

-

Voltage-Dependence: The blockade is influenced by the transmembrane potential. Typically, depolarization, which expels the endogenous channel blocker Mg2+, facilitates the entry and binding of open-channel blockers like this compound.[14][15][16]

Quantitative Data

The following tables summarize the available quantitative data for this compound's interaction with NMDA receptors.

Table 1: Radioligand Binding Affinity of this compound and its Enantiomers

| Compound | Preparation | Radioligand | Ki (nM) | Reference(s) |

| This compound (racemate) | Rat brain membranes | [3H]this compound | - | [2] |

| (-)GK11 ((-)-enantiomer) | Rat brain membranes | [3H]this compound | 2.5 | [2][4] |

| (+)GK11 ((+)-enantiomer) | Rat brain membranes | [3H]this compound | ~25 | [2][4] |

Note: The (-)enantiomer of this compound exhibits approximately 10-fold higher affinity for the NMDA receptor compared to the (+)enantiomer.[2][4]

Table 2: Regional Binding Affinity of this compound

| Brain Region | Relative Affinity | Reference(s) |

| Forebrain | High | [5] |

| Spinal Cord | High | [5] |

| Cerebellum | Low | [5] |

Table 3: Functional Inhibition of NMDA Receptor-Mediated Responses

| Compound | Preparation | Assay | IC50 | Reference(s) |

| This compound | Primary cortical cultures | Glutamate-induced neurotoxicity | 0.1 - 5.0 µM | [2][5] |

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the phencyclidine (PCP) binding site within the NMDA receptor ion channel, often using [3H]MK-801 as the radioligand.

1. Membrane Preparation:

- Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

- Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

- Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times.

- Resuspend the final pellet in buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

- In a 96-well plate, combine the following in a final volume of 250 µL:

- 50 µL of membrane preparation (50-100 µg of protein).

- 50 µL of [3H]MK-801 (final concentration ~1-5 nM).

- 50 µL of competing ligand (this compound or other compounds) at various concentrations.

- 100 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

- For total binding, add buffer instead of the competing ligand.

- For non-specific binding, add a high concentration of a known non-competitive antagonist (e.g., 10 µM unlabeled MK-801).

- Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

3. Filtration and Quantification:

- Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

- Wash the filters three times with ice-cold buffer to remove unbound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the competitor concentration.

- Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

- Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a method to measure the functional inhibition of NMDA receptor-mediated currents by this compound in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing specific NMDA receptor subtypes).

1. Cell Preparation:

- Culture primary neurons (e.g., hippocampal or cortical neurons) or transfected HEK293 cells on glass coverslips.

- Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with an external solution.

2. Solutions:

- External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine (B1666218), pH adjusted to 7.3 with NaOH. MgCl2 is typically omitted to prevent Mg2+ block of the NMDA receptor.

- Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.3 with CsOH. Cesium is used to block potassium channels.

3. Recording:

- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

- Approach a cell with the patch pipette and form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

- Rupture the membrane patch to achieve the whole-cell configuration.

- Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.

- Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the cell using a rapid application system to evoke an inward current.

- After recording a stable baseline current, co-apply this compound at various concentrations with the agonists.

4. Data Analysis:

- Measure the peak amplitude of the NMDA-evoked current in the absence and presence of different concentrations of this compound.

- Plot the percentage of current inhibition against the logarithm of the this compound concentration.

- Determine the IC50 value from the resulting dose-response curve.

- To study use-dependence, apply repetitive short pulses of NMDA in the presence of this compound and measure the progressive increase in block.

- To study voltage-dependence, measure the IC50 of this compound at different holding potentials.

Visualizations

Signaling Pathways

Caption: NMDA Receptor Activation and this compound Blockade.

Experimental Workflows

Caption: Key Experimental Workflows for this compound Characterization.

Conclusion

This compound is a potent, non-competitive, open-channel blocker of the NMDA receptor, with its (-)-enantiomer showing higher affinity. Its mechanism of action is characterized by use- and voltage-dependence, typical of phencyclidine derivatives. While quantitative data on its subtype selectivity and detailed kinetics are not fully elucidated in publicly available literature, the provided experimental protocols offer a robust framework for its further characterization. Understanding the precise molecular interactions of this compound with different NMDA receptor subtypes will be crucial for the development of targeted therapeutics for a range of neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel non-competitive N-methyl-D-aspartate antagonist this compound blocks the glutamate-induced release of hydroxyl radicals in the striatum under conditions in which dizocilpine does not. A microdialysis study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]

- 9. NMDA receptor - Wikipedia [en.wikipedia.org]

- 10. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 14. Kinetics of interaction of the lidocaine metabolite glycylxylidide with the cardiac sodium channel. Additive blockade with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fast and Slow Voltage-Dependent Dynamics of Magnesium Block in the NMDA Receptor: The Asymmetric Trapping Block Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Potency, voltage-dependency, agonist concentration-dependency, blocking kinetics and partial untrapping of the uncompetitive N-methyl-D-aspartate (NMDA) channel blocker memantine at human NMDA (GluN1/GluN2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Gacyclidine as a phencyclidine (PCP) derivative

An In-depth Technical Guide to Gacyclidine: A Phencyclidine Derivative

Introduction

This compound, also known as GK-11 or OTO-313, is a psychoactive compound and a derivative of phencyclidine (PCP) with significant neuroprotective properties.[1][2] Structurally, it is more closely related to tenocyclidine (B1683004) (TCP), an analog of PCP.[2] Its primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system.[2][3] By blocking the NMDA receptor's ion channel, this compound can prevent excessive calcium influx into neurons, a major cause of excitotoxic cell death in various neurological conditions.[3][4]

This has led to its investigation as a therapeutic agent for conditions such as traumatic brain injury, spinal cord injury, and tinnitus.[1][5][6][7][8] A notable characteristic of this compound is its potentially lower neurotoxicity compared to other NMDA receptor antagonists like dizocilpine (B47880) (MK-801), which may be attributed to its interaction with additional "non-NMDA" binding sites.[1][2][9] This guide provides a comprehensive technical overview of this compound, including its synthesis, pharmacological profile, experimental protocols, and structure-activity relationship, intended for researchers and drug development professionals.

Chemical Structure and Synthesis

This compound is chemically designated as 1-[(1R,2S)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine.[2] It is a semi-rigid molecule featuring a cyclohexane (B81311) ring vicinally substituted with a thiophene (B33073) ring and a piperidine (B6355638) ring.[10]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process as described below:[2]

-

Step 1: Grignard Reaction: 2-Methylcyclohexanone (I) is treated with either 2-thienyl lithium (II) or 2-thienyl magnesium bromide (III). This 1,2-addition reaction yields the corresponding cyclohexanol (B46403) (IV) as a mixture of diastereomers.

-

Step 2: Azide (B81097) Formation: The resulting cyclohexanol mixture (IV) is treated with sodium azide (NaN₃) in trichloroacetic acid to produce the azide derivative (V).

-

Step 3: Reduction to Amine: The azide (V) is reduced to the primary amine (VI) using a reducing agent such as lithium aluminium hydride (LiAlH₄) or Raney nickel in isopropanol. This step preferentially yields the cis-configuration.

-

Step 4: Dialkylation: The final step involves the dialkylation of the amine (VI) with 1,5-dibromopentane (B145557) (VII) in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile. This reaction forms the piperidine ring and yields the target compound, this compound, as a diastereomeric mixture.

Pharmacology

Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its effects primarily by acting as a non-competitive antagonist at the PCP binding site located within the ion channel of the NMDA receptor.[11][12] The NMDA receptor is a glutamate-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) to open. Upon activation, the channel allows the influx of Na⁺ and, significantly, Ca²⁺ ions. This compound enters the open channel and binds to its site, physically occluding the pore and preventing ion translocation. This "use-dependent" blockade is a hallmark of uncompetitive antagonists. By inhibiting excessive Ca²⁺ influx, this compound mitigates the downstream excitotoxic cascade that leads to neuronal damage and death.[3][4]

Receptor Binding Profile

This compound and its enantiomers bind with high affinity to the NMDA receptor.[1] The (-) enantiomer, in particular, shows an affinity comparable to that of the potent NMDA antagonist MK-801.[1][9] In addition to the high-affinity NMDA site, this compound also interacts with lower-affinity "non-NMDA" binding sites, which are notably present in the cerebellum and spinal cord and are insensitive to MK-801.[1][12] This dual-site interaction may contribute to its improved safety profile.

| Compound | Receptor Site | Affinity (Ki or Kd) | Region | Reference |

| (-)-Gacyclidine ((-)-GK11) | NMDA Receptor | 2.5 nM (Ki) | Rat Brain | [1][9] |

| (+)-Gacyclidine ((+)-GK11) | NMDA Receptor | ~25 nM (Ki, 10x lower) | Rat Brain | [1][9] |

| [³H]this compound | NMDA Receptor (High Affinity) | - | Forebrain, Spinal Cord | [12] |

| [³H]this compound | Non-NMDA Site (Low Affinity) | - | Cerebellum, Spinal Cord | [12] |

| Dizocilpine (MK-801) | NMDA Receptor | Low nanomolar range | Rat Brain | [12] |

Pharmacokinetics

Studies in rats have characterized the pharmacokinetic profile of this compound's enantiomers. Both enantiomers are rapidly and extensively distributed into the spinal cord extracellular fluid (ECF).[13] The plasma concentration decays in a biphasic manner with no significant stereoselectivity observed in clearance, volume of distribution, or protein binding.[13]

| Parameter | (+)-Gacyclidine | (-)-Gacyclidine | Units | Reference |

| t½α (Distribution Half-life) | ~9 | ~9 | min | [13] |

| t½β (Elimination Half-life) | ~90 | ~90 | min | [13] |

| Clearance | 291 | 275 | ml/min per kg | [13] |

| Volume of Distribution (Vdβ) | 38 | 40 | L/kg | [13] |

| Protein Binding | 90 | 89 | % | [13] |

Preclinical and Clinical Evidence

This compound has demonstrated significant neuroprotective effects in various preclinical models of CNS injury. In rats with traumatic brain injury or spinal cord lesions, administration of this compound reduces lesion size, improves functional and behavioral outcomes, and enhances neuronal survival.[1][6][7][14] Optimal effects are typically observed when the drug is administered within 30 minutes of the injury.[1][9]

Clinically, this compound has been investigated in human trials. A pilot trial for acute traumatic brain injury suggested a potential beneficial long-term effect at a specific dose.[5] It has also been studied as a treatment for tinnitus, where local administration showed temporary relief in some patients.[2][15] However, a Phase II trial of a this compound formulation (OTO-313) for tinnitus did not show a significant benefit over placebo, leading to the discontinuation of its development for this indication.[2]

Experimental Methodologies

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol describes a representative method for determining the binding affinity of a test compound like this compound for the PCP site within the NMDA receptor ion channel using [³H]MK-801 as the radioligand.[16]

1. Membrane Preparation:

-

Homogenize fresh or frozen rat cerebral cortex tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at a low speed (~1,000 x g) for 10 minutes to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at high speed (~40,000 x g) for 20 minutes to pellet the crude membrane fraction.

-

Wash the pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in the binding assay buffer. Determine the protein concentration using a standard method like the Bradford assay. Store aliquots at -80°C until use.[16]

2. Binding Assay:

-

Set up assay tubes or a 96-well plate with the following components:

-

Total Binding: Membrane preparation, [³H]MK-801 (e.g., 1-5 nM), and assay buffer.

-

Non-specific Binding (NSB): Same as total binding, but with the addition of a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled PCP or MK-801) to saturate the specific binding sites.

-

Test Compound: Same as total binding, but with varying concentrations of this compound (typically a serial dilution across several log units).

-

-

To enhance channel opening and radioligand access, include glutamate (e.g., 10 µM) and glycine (e.g., 10 µM) in the assay buffer.

-

Incubate all samples at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[16]

4. Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound (this compound) to generate a competition curve.

-

Use non-linear regression analysis to fit the curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]MK-801).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Structure-Activity Relationship (SAR)

This compound's activity is rooted in the core phencyclidine structure. SAR studies on PCP analogs reveal key structural requirements for NMDA receptor activity.[10][17][18]

-

Aromatic Ring: The presence of an aromatic ring is crucial. Modifications that greatly reduce the electron density of this ring (e.g., with a 3-NO₂ group) lead to a loss of PCP-like activity.[10] this compound possesses a thiophene ring, a bioisostere of the phenyl ring found in PCP.

-

Cycloalkyl Ring: The six-membered cyclohexane ring is optimal. Decreasing or increasing the ring size generally reduces activity.[18]

-

Amine Group: The piperidine nitrogen is important for activity. Substitutions on the nitrogen can alter potency but typically do not abolish efficacy.[10]

This compound is a derivative of tenocyclidine (TCP), which itself is an analog of PCP where the phenyl group is replaced by a thienyl group. This compound further modifies the TCP structure by adding a methyl group to the cyclohexane ring.

Conclusion

This compound is a well-characterized phencyclidine derivative that functions as a potent, non-competitive NMDA receptor antagonist. Its unique binding profile, which includes interactions with non-NMDA sites, may contribute to a favorable safety profile compared to other compounds in its class.[1][9] Extensive preclinical data supports its neuroprotective efficacy in models of acute CNS injury.[1][6][14] While clinical development for indications like tinnitus has faced setbacks, the compound remains a valuable tool for neuroscience research and a significant lead structure in the ongoing development of safer and more effective neuroprotective agents targeting the glutamate system.

References

- 1. This compound: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - SCIRE Professional [scireproject.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Neuroprotective effect of this compound. A multicenter double-blind pilot trial in patients with acute traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of this compound after experimental photochemical spinal cord lesion in adult rats: dose-window and time-window effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of a novel NMDA antagonist, this compound, after experimental contusive spinal cord injury in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. This compound: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship studies of phencyclidine derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phencyclidine - Wikipedia [en.wikipedia.org]

- 12. Binding properties of [3H]this compound in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of this compound enantiomers in plasma and spinal cord after single enantiomer administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy of a new neuroprotective agent, this compound, in a model of rat spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of extracochlear this compound perfusion on tinnitus in humans: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Multiple actions of phencyclidine: discriminant structure-activity relationships from molecular conformations and assay conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-activity relationships of the cycloalkyl ring of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Gacyclidine (GK-11)

This compound (GK-11) is a dissociative anesthetic that functions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] As a derivative of phencyclidine (PCP) and tenocyclidine (B1683004) (TCP), it has been investigated for its neuroprotective properties, particularly in the context of brain and spinal cord injuries, stroke, and tinnitus.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological profile of this compound, complete with detailed experimental protocols and visualizations.

Discovery and Development

This compound was developed as a neuroprotective agent with the aim of reducing the neurotoxic effects associated with other NMDA receptor antagonists.[2][3] Its original purpose was for treating trauma to the brain and spinal cord.[1] While it has shown promise in animal models for improving motor skills and reducing neuronal damage, its translation to human clinical applications has been limited.[1][4] A lipid-based intratympanic formulation, OTO-313, was studied for the treatment of tinnitus; however, a Phase II clinical trial did not show a significant benefit over placebo, leading to the discontinuation of its development for this indication in 2022.[1]

Chemical Synthesis

The synthesis of this compound involves a multi-step process starting from 2-methylcyclohexanone (B44802). The general synthetic route is outlined below.[1]

Experimental Protocol: Synthesis of this compound

-

Step 1: Grignard Reaction. 2-thienyl magnesium bromide or 2-thienyl lithium is reacted with 2-methylcyclohexanone in a 1,2-addition reaction. This step yields a diastereomeric mixture of the corresponding cyclohexanol (B46403).

-

Step 2: Azide (B81097) Formation. The resulting cyclohexanol is treated with sodium azide (NaN₃) in the presence of trichloroacetic acid to produce the azide derivative.

-

Step 3: Reduction of Azide. The azide is then reduced to the corresponding amine using a reducing agent such as lithium aluminium hydride (LiAlH₄) or Raney nickel in isopropanol. This reduction preferentially yields the cis-configuration of the amine.

-

Step 4: Dialkylation. The final step involves the dialkylation of the amine with 1,5-dibromopentane (B145557) in the presence of potassium carbonate (K₂CO₃) in acetonitrile. This reaction forms the piperidine (B6355638) ring, yielding this compound as a diastereomeric mixture.

Caption: Chemical synthesis workflow for this compound.

Mechanism of Action

This compound is a non-competitive antagonist of the NMDA receptor.[4] This receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory function. Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders.

By binding to a site within the ion channel of the NMDA receptor, this compound blocks the influx of calcium ions (Ca²⁺), thereby preventing the downstream signaling cascades that lead to neuronal cell death.[4] Interestingly, this compound also interacts with "non-NMDA" binding sites, which may contribute to its lower neurotoxicity profile compared to other NMDA antagonists like MK-801.[2][3] These non-NMDA sites are predominantly located in the molecular layer of the cerebellum.[2][3]

Caption: Signaling pathway of this compound at the NMDA receptor.

Pharmacological Profile

This compound and its enantiomers have been characterized for their binding affinity to NMDA receptors. The (-)-enantiomer shows a significantly higher affinity than the (+)-enantiomer.

| Compound | Binding Affinity (Ki) | Receptor | Reference |

| (-)-Gacyclidine ((-)-GK11) | 2.5 nM | NMDA | [2][3] |

| (+)-Gacyclidine ((+)-GK11) | ~25 nM | NMDA | [2][3] |

| Dizocilpine (MK-801) | Similar to (-)-GK11 | NMDA | [2][3] |

Key Experimental Protocols

Neuroprotection Assay in Primary Cortical Cultures

This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity.

-

Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in appropriate media.

-

Treatment: Neuronal cultures are pre-incubated with varying concentrations of this compound (e.g., 0.1 to 5.0 µM) for a specified period.[2][3]

-

Induction of Excitotoxicity: Glutamate is added to the culture medium to induce neuronal cell death.

-

Assessment of Neuronal Viability: Cell viability is measured using standard assays such as the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium. A reduction in cell death in the this compound-treated groups compared to the glutamate-only control indicates neuroprotection.

Caption: Experimental workflow for a neuroprotection assay.

In Vivo Neurotoxicity Study in Rats

This protocol evaluates the potential neurotoxic effects of this compound in a living organism.

-

Animal Model: Adult rats are used as the animal model.

-

Drug Administration: this compound is administered intravenously (i.v.) at various doses (e.g., 1, 5, 10, or 20 mg/kg).[2][3]

-

Observation Period: Animals are monitored for behavioral changes and signs of toxicity.

-

Histological Analysis: At specific time points (e.g., 18 or 96 hours) after drug administration, the animals are sacrificed, and their brains are processed for histological examination.[2][3]

-

Microscopic Examination: Brain sections, particularly from the cerebral cortex, are examined under light and electron microscopy to detect any signs of neuronal damage, such as necrotic neurons or cytoplasmic vacuolization.[2][3] The results are often compared to a potent neurotoxic NMDA antagonist like MK-801.[2][3]

Conclusion

This compound is a well-characterized NMDA receptor antagonist with demonstrated neuroprotective effects in preclinical models. Its unique interaction with non-NMDA binding sites potentially contributes to a more favorable safety profile compared to other drugs in its class. While clinical development for tinnitus has been halted, the extensive research on its synthesis, mechanism of action, and pharmacological properties provides a valuable foundation for future investigations into its therapeutic potential for other neurological conditions characterized by excitotoxicity. The detailed protocols and data presented in this guide serve as a critical resource for researchers in the field of neuropharmacology and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - SCIRE Professional [scireproject.com]

Gacyclidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gacyclidine, a phencyclidine derivative, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has demonstrated neuroprotective properties in various preclinical models of neuronal injury with a notably lower neurotoxicity profile compared to other NMDA receptor antagonists such as dizocilpine (B47880) (MK-801). This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, and a summary of its preclinical and clinical development. All quantitative data are presented in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.

Mechanism of Action

This compound exerts its primary pharmacological effect through the non-competitive blockade of the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in excitatory neurotransmission.[1][2][3] By binding to a site within the ion channel of the receptor, this compound prevents the influx of Ca2+, which, in excess, triggers a cascade of neurotoxic events leading to neuronal damage and death.[1][3]

The (-)-enantiomer of this compound, (-)-GK11, exhibits a significantly higher affinity for the NMDA receptor, comparable to that of MK-801.[1][2][3] The (+)-enantiomer, (+)-GK11, is approximately ten times less potent.[1][2][3]

Interestingly, this compound also interacts with "non-NMDA" binding sites, which are particularly concentrated in the molecular layer of the cerebellum, specifically on the dendritic tree of Purkinje cells.[1][2][3] These sites appear to be distinct from known neurotransmitter receptors and may contribute to this compound's favorable neurotoxicity profile.[1][2]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the NMDA receptor.

Pharmacodynamics

The pharmacodynamic properties of this compound are primarily characterized by its potent antagonism of NMDA receptors, leading to neuroprotective effects.

Receptor Binding Affinity

The binding affinities of this compound and its enantiomers for the NMDA receptor have been determined using radioligand binding assays with [3H]this compound.

| Compound | Affinity (nM) | Region | Reference |

| (-)-Gacyclidine ((-)-GK11) | 2.5 | Rat Brain | [1][2][3] |

| (+)-Gacyclidine ((+)-GK11) | ~25 | Rat Brain | [1][2][3] |

| Dizocilpine (MK-801) | Similar to (-)-GK11 | Rat Brain | [1][2][3] |

Neuroprotection

This compound has demonstrated significant neuroprotective effects in a variety of in vitro and in vivo models of neuronal injury.

-

Glutamate-Induced Neuronal Death: In primary cortical cultures, this compound and its enantiomers, at concentrations ranging from 0.1 to 5.0 µM, effectively prevent neuronal death induced by glutamate exposure.[1][2][3]

-

Spinal Cord Injury: In rat models of spinal cord injury, intravenous administration of this compound has been shown to reduce the size of the lesion and improve functional recovery.[1][2] A dose of 1 mg/kg was found to be most effective in a contusion model.[1] Optimal neuroprotection is achieved when this compound is administered within 0 to 30 minutes after the injury.[1][2][3]

-

Traumatic Brain Injury: In models of traumatic brain injury, this compound has been shown to improve behavioral outcomes and enhance neuronal survival.[1][2][3]

-

Organophosphate Poisoning: In soman-treated monkeys, this compound enhanced the neuroprotective activity of a standard three-drug cocktail (atropine + diazepam + pralidoxime).[1][2][3]

Neurotoxicity Profile

A key advantage of this compound is its substantially lower neurotoxicity compared to other NMDA receptor antagonists like MK-801.[1][2][3] In vivo studies in rats have shown that even at high doses (up to 20 mg/kg i.v.), this compound does not induce the necrotic neurons characteristic of MK-801 toxicity.[1][2][3] At the highest dose, only a few cytoplasmic or intramitochondrial vacuoles were observed.[1][2][3] This improved safety profile may be related to its interaction with non-NMDA binding sites.[1][2]

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily studied in rats.

| Parameter | (+)-Gacyclidine | (-)-Gacyclidine | Reference |

| t½α (min) | ~9 | ~9 | [4] |

| t½β (min) | ~90 | ~90 | [4] |

| Clearance (ml/min/kg) | 291 | 275 | [4] |

| Volume of Distribution (Vdβ; l/kg) | 38 | 40 | [4] |

| Protein Binding (%) | 90 | 89 | [4] |

Data from intravenous administration of 1.25 mg/kg of single enantiomers in rats.

Both enantiomers of this compound rapidly and extensively penetrate the spinal cord extracellular fluid.[4] Interestingly, their concentrations in the spinal cord remain stable over time despite fluctuating plasma concentrations, suggesting a potential active transport mechanism.[4] No enantiomeric inversion has been observed.[4]

Experimental Protocols

[3H]this compound Radioligand Binding Assay (General Protocol)

While a detailed, step-by-step protocol specific to a single study is not publicly available, a general methodology can be outlined based on standard radioligand binding assay procedures.

Methodology Outline:

-

Membrane Preparation: Rat brains (or specific brain regions) are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the NMDA receptors.

-

Incubation: The membrane preparation is incubated with a fixed concentration of [3H]this compound in the presence of varying concentrations of the unlabeled test compound (e.g., this compound enantiomers, MK-801).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Glutamate-Induced Neuronal Death Assay

Methodology Outline:

-

Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured for a specified period to allow for maturation and synapse formation.

-

Glutamate Exposure: The cultured neurons are exposed to a neurotoxic concentration of glutamate (e.g., 100 µM) for a defined duration.

-

Treatment: this compound or other test compounds are added to the culture medium before, during, or after glutamate exposure.

-

Assessment of Neuronal Viability: After a set incubation period (e.g., 24 hours), neuronal viability is assessed using various methods, such as:

-

Microscopy: Morphological changes indicative of cell death (e.g., cell shrinkage, neurite breakdown) are observed and quantified.

-

Lactate Dehydrogenase (LDH) Assay: The release of LDH from damaged cells into the culture medium is measured as an indicator of cytotoxicity.

-

Live/Dead Staining: Fluorescent dyes that differentiate between live and dead cells (e.g., calcein-AM/ethidium homodimer-1) are used for quantification.

-

In Vivo Neurotoxicity Assessment (Rat Model)

Methodology Outline:

-

Animal Groups: Rats are divided into several groups, including a control group (vehicle), a this compound-treated group (at various doses), and a positive control group (e.g., MK-801).

-

Drug Administration: The test compounds are administered via a specified route (e.g., intravenous injection).

-

Behavioral Observations: Animals are closely monitored for any signs of neurotoxicity, such as tremors, ataxia, stereotyped behaviors, and changes in motor activity.

-

Histological Analysis: After a predetermined time, the animals are euthanized, and their brains are processed for histological examination. Specific brain regions, such as the retrosplenial cortex, are examined for signs of neuronal damage, including vacuolization, pyknosis, and cell death, often using stains like hematoxylin (B73222) and eosin (B541160) (H&E) or specific neuronal markers.

Clinical Development

This compound, formulated as OTO-313 for intratympanic delivery, was investigated for the treatment of tinnitus.

Tinnitus Clinical Trials

A Phase 1/2 clinical trial showed some promising results, with a higher percentage of responders (defined as a clinically meaningful improvement in the Tinnitus Functional Index) in the OTO-313 group compared to placebo. However, a subsequent Phase 2 trial failed to demonstrate a significant treatment benefit over placebo, which exhibited a high response rate. Consequently, the development of OTO-313 for tinnitus was discontinued.

Conclusion

This compound is a potent, non-competitive NMDA receptor antagonist with significant neuroprotective properties demonstrated in a range of preclinical models. Its favorable neurotoxicity profile compared to other drugs in its class made it an attractive candidate for development. However, its clinical development for tinnitus was unsuccessful. Despite this, the unique pharmacological profile of this compound, particularly its interaction with non-NMDA binding sites, warrants further investigation to fully understand its therapeutic potential in other neurological disorders characterized by excitotoxicity.

References

- 1. This compound: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effect of this compound. A multicenter double-blind pilot trial in patients with acute traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elimination of long-term potentiation in the hippocampus by phencyclidine and ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Gacyclidine: A Technical Guide to its Role as a Non-Competitive NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gacyclidine (GK-11) is a phencyclidine derivative that acts as a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides an in-depth technical overview of this compound's mechanism of action, binding characteristics, and its effects on downstream signaling pathways. It is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience drug discovery and development. This compound has demonstrated significant neuroprotective properties in various preclinical models of neuronal injury and is being investigated for its therapeutic potential in conditions such as tinnitus and neurotrauma. Its distinct pharmacological profile, including a lower neurotoxic potential compared to other NMDA receptor antagonists, makes it a compound of significant interest.

Introduction to this compound and NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity, a key pathological process in numerous neurological disorders. Non-competitive NMDA receptor antagonists, which block the ion channel pore, represent a significant therapeutic class for mitigating excitotoxic neuronal damage.[2]

This compound is a phencyclidine (PCP) derivative that functions as a non-competitive NMDA receptor antagonist.[3][4] It binds to a site within the ion channel of the NMDA receptor, thereby preventing the influx of Ca2+ ions that triggers excitotoxic cascades.[1] Notably, this compound exhibits a more favorable safety profile with substantially less neurotoxicity compared to other antagonists like MK-801.[3][4] This may be attributed to its interactions with "non-NMDA" binding sites.[3][4]

Quantitative Pharmacological Data

The binding affinity of this compound and its enantiomers for the NMDA receptor has been characterized through radioligand binding assays. The (-)enantiomer of this compound, in particular, demonstrates high affinity, comparable to that of the well-characterized NMDA receptor antagonist, dizocilpine (B47880) (MK-801).

| Compound | Ki (nM) | Receptor | Comments |

| (-) this compound | 2.5 | NMDA Receptor | Affinity similar to MK-801.[3][4] |

| (+) this compound | ~25 | NMDA Receptor | 10-fold lower affinity than the (-)enantiomer.[3][4] |

| Dizocilpine (MK-801) | ~5.7 | NMDA Receptor | High-affinity non-competitive antagonist.[5] |

| Phencyclidine (PCP) | ~60 | NMDA Receptor | Parent compound of this compound.[6] |

| (S)-Ketamine | 300 - 690 | NMDA Receptor | Lower affinity compared to this compound and MK-801.[6] |

| (R)-Ketamine | 1400 - 2570 | NMDA Receptor | Lower affinity compared to (S)-ketamine.[6] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by physically occluding the NMDA receptor's ion channel. This non-competitive antagonism prevents the excessive influx of calcium ions that is a hallmark of excitotoxicity. The downstream consequences of this channel blockade are profound, impacting several critical intracellular signaling cascades.

NMDA Receptor Signaling Cascade

Under normal physiological conditions, the binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with membrane depolarization, leads to the opening of the ion channel. The subsequent influx of Ca2+ acts as a second messenger, activating a variety of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway. This cascade ultimately leads to the phosphorylation of the cAMP-responsive element binding protein (CREB), a transcription factor that regulates the expression of genes involved in neuronal survival and plasticity.[7][8]

Modulation by this compound

By blocking the NMDA receptor channel, this compound effectively uncouples receptor activation from these downstream signaling events. This inhibition of Ca2+ influx prevents the overactivation of calcium-dependent enzymes and the subsequent excitotoxic cascade. The neuroprotective effects of this compound are largely attributed to this mechanism.[3][4]

Experimental Protocols

The characterization of this compound's pharmacological profile has been achieved through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the NMDA receptor.

-

Tissue Preparation: Rat cortical synaptosomes are prepared by homogenizing cortical tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a buffer containing a cryoprotectant for storage at -80°C.[9]

-

Assay Conditions: The binding assay is performed in 96-well plates. To each well, the membrane preparation, a competing unlabeled ligand (this compound), and a radioligand (e.g., [3H]MK-801) are added. The plate is incubated to allow for binding equilibrium to be reached (e.g., 60 minutes at 30°C).[9]

-

Data Acquisition and Analysis: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is calculated from competition curves and converted to a Ki value using the Cheng-Prusoff equation.[9]

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the functional effect of this compound on NMDA receptor-mediated currents in neurons.

-

Cell Preparation: Primary hippocampal or cortical neurons are cultured on coverslips.[10]

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The internal pipette solution contains a physiological concentration of ions, and the external solution contains neurotransmitters and blockers for other ion channels to isolate NMDA receptor currents.[10]

-

Experimental Procedure: NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist. Once a stable baseline current is established, this compound is applied at various concentrations to determine its inhibitory effect on the current amplitude.[10]

-

Data Analysis: The concentration-response curve for this compound is plotted, and the IC50 value (concentration of this compound that inhibits 50% of the maximal NMDA-evoked current) is determined.[11]

In Vivo Microdialysis

This method allows for the in vivo monitoring of neurotransmitter levels and the effect of this compound in the brain of a living animal.

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., the striatum or hippocampus).[12]

-

Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters and other small molecules in the extracellular fluid diffuse across the dialysis membrane and are collected in the dialysate.[12]

-

Drug Administration and Sample Analysis: this compound can be administered systemically or locally through the microdialysis probe. The collected dialysate samples are analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the levels of glutamate and other neurochemicals.[12][13] This allows for the assessment of how this compound modulates neurotransmitter dynamics in real-time.

Neuroprotective Effects and Therapeutic Potential

This compound has demonstrated significant neuroprotective effects in a variety of preclinical models. In primary cortical cultures, it prevents glutamate-induced neuronal death.[3][4] In animal models of spinal cord injury and traumatic brain injury, administration of this compound has been shown to reduce lesion size and improve functional outcomes.[14][15] These neuroprotective effects are primarily attributed to its ability to block NMDA receptor-mediated excitotoxicity.

Furthermore, this compound has been investigated for the treatment of tinnitus, a condition in which NMDA receptors in the auditory pathway are thought to be involved.[15] While clinical trials have been conducted, the development for this indication has faced challenges.

Conclusion

This compound is a potent non-competitive NMDA receptor antagonist with a distinct pharmacological profile. Its high affinity for the NMDA receptor, coupled with a lower propensity for neurotoxicity compared to other antagonists, makes it an important tool for neuroscience research and a compound with continued therapeutic interest. The detailed understanding of its mechanism of action, binding characteristics, and effects on downstream signaling pathways, as outlined in this guide, is crucial for the continued exploration of its potential in treating neurological disorders characterized by excitotoxicity. Further research into its unique properties, including its interaction with non-NMDA binding sites, may unveil novel therapeutic avenues.

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. NMDA Receptors-GLUTAMATE-GLYCINE-SERINE and CNS Neurobiology | PDF [slideshare.net]

- 3. This compound: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Involvement of ERK and CREB signaling pathways in the protective effect of PACAP in monosodium glutamate-induced retinal lesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhanced ERK dependent CREB activation reduces apoptosis in staurosporine-treated human neuroblastoma SK-N-BE(2)C cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Potentiation of NMDA receptor currents by dopamine D1 receptors in prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of the novel NMDA receptor antagonist this compound on recovery from medial frontal cortex contusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound improves the survival and reduces motor deficits in a mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Gacyclidine for Traumatic Brain Injury Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traumatic Brain Injury (TBI) remains a significant global health challenge with limited therapeutic options. A primary driver of secondary injury following TBI is excitotoxicity, mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. This has led to the investigation of NMDA receptor antagonists as a potential neuroprotective strategy. Gacyclidine (GK-11), a non-competitive NMDA receptor antagonist, has emerged as a promising candidate due to its demonstrated neuroprotective effects and favorable safety profile compared to other antagonists in its class. This technical guide provides an in-depth overview of the research on this compound for TBI, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Introduction to this compound

This compound is a phencyclidine derivative that functions as a non-competitive antagonist at the NMDA receptor.[1] It is structurally related to tenocyclidine (B1683004) (TCP) and phencyclidine (PCP).[1] A key characteristic of this compound is its potential for reduced neurotoxicity compared to other NMDA receptor antagonists like MK-801.[2][3] This improved safety profile may be attributed to its interaction with "non-NMDA" binding sites, although the nature of these interactions is not yet fully elucidated.[2][3] Preclinical and pilot clinical studies have suggested its potential as a neuroprotective agent in the context of acute neuronal injury, including TBI.[3][4][5]

Mechanism of Action: Targeting Excitotoxicity

Following a traumatic brain injury, damaged neurons release excessive amounts of the excitatory neurotransmitter glutamate (B1630785) into the synaptic cleft.[4] This glutamate overload leads to the persistent activation of NMDA receptors, which are ionotropic receptors permeable to calcium (Ca2+). The excessive influx of Ca2+ into the postsynaptic neuron triggers a cascade of detrimental downstream events, including the activation of proteases and lipases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal cell death.[4] This process is a cornerstone of the secondary injury cascade in TBI.

This compound exerts its neuroprotective effects by binding to a site within the NMDA receptor's ion channel, effectively blocking the influx of Ca2+ and mitigating the downstream neurotoxic cascade.

Figure 1: this compound's mechanism of action in preventing excitotoxicity.

Preclinical Research Findings

This compound has been evaluated in various animal models of central nervous system injury, including TBI and spinal cord injury. These studies have consistently demonstrated its neuroprotective efficacy.

Data from Preclinical Studies

The following tables summarize the quantitative findings from key preclinical studies.

| Study Focus | Animal Model | This compound Dose | Key Findings | Citation |

| Behavioral Recovery | Medial Frontal Cortex Contusion in Rats | 0.03, 0.1, and 0.3 mg/kg (i.v.) | - 0.1 mg/kg dose group performed significantly better in the Morris water maze compared to vehicle-treated controls.- Attenuated secondary cell death in the nucleus basalis magnocellularis and medial dorsal nucleus of the thalamus. | [5] |

| Dose & Time Window | Spinal Cord Injury in Rats | 1, 2.5, and 5 mg/kg | - 1 mg/kg was the most effective dose for promoting functional recovery.- Optimal therapeutic window is within 30 minutes of injury. | [6][7] |

| Neuroprotection | Spinal Cord Injury in Rats | 1 mg/kg (i.v.) | - Reduced lesion size and improved functional parameters.- Administration at 10 minutes post-injury yielded better motor recovery compared to later time points. | [3][8] |

| Neurotoxicity | Healthy Rats | 1, 5, 10, or 20 mg/kg (i.v.) | - No necrotic neurons detected at any dose.- Significantly less neurotoxic than MK-801. | [2][3] |

| In Vitro Neuroprotection | Primary Cortical Cultures | 0.1 to 5.0 µM | - Prevented glutamate-induced neuronal death. | [2][3] |

Experimental Protocols: Preclinical Models

This model is used to assess the efficacy of neuroprotective agents on cognitive and motor function following a focal brain injury.

Protocol Outline:

-

Animal Preparation: Adult male rats are anesthetized.

-

Surgical Procedure: A craniotomy is performed over the medial frontal cortex. A controlled cortical impact device is used to induce a bilateral contusion injury.

-

Drug Administration: this compound or a vehicle is administered intravenously at specified doses and time points post-injury.

-

Behavioral Testing:

-

Morris Water Maze: To assess spatial learning and memory. Rats are trained to find a hidden platform in a pool of water. Latency to find the platform and path length are recorded.

-

Motor Activity: Spontaneous motor activity is often monitored in an open field.

-

-

Histological Analysis:

-

Animals are euthanized at a predetermined time point post-injury.

-

Brains are sectioned and stained to assess lesion volume, neuronal survival in specific brain regions (e.g., thalamus), and glial response.

-

This model evaluates the effects of therapeutic interventions on locomotor recovery and tissue preservation after a spinal cord injury.

Protocol Outline:

-

Animal Preparation: Adult rats are anesthetized.

-

Surgical Procedure: A laminectomy is performed at a specific thoracic level. A standardized weight-drop device or an impactor is used to induce a contusion injury to the exposed spinal cord.

-

Drug Administration: this compound or saline is administered intravenously at various doses and time points (e.g., 10, 30, 60, 120 minutes) post-injury.[8]

-

Functional Assessment:

-

Locomotor Scoring: Hindlimb motor function is assessed using a standardized rating scale (e.g., Basso, Beattie, Bresnahan - BBB scale) at regular intervals post-injury.

-

Inclined Plane Test: To measure hindlimb strength and stability.

-

-

Electrophysiology: Somatosensory evoked potentials (SEPs) can be recorded to assess the integrity of sensory pathways.[8]

-

Histopathological Analysis: Spinal cord tissue at the injury epicenter is analyzed to measure the cross-sectional area of spared tissue and the extent of the cystic cavity.[6][8]

Figure 2: Generalized workflow for preclinical testing of this compound.

Clinical Research Findings

A pilot clinical trial has assessed the safety and efficacy of this compound in patients with acute TBI.

Data from the Multicenter Pilot Trial

This was a prospective, randomized, double-blind, placebo-controlled study.[4][9]

| Parameter | Description | Citation |

| Study Population | 51 patients enrolled with acute traumatic brain injury. | [4][9] |

| Treatment Groups | Four parallel groups: Placebo, this compound 0.01 mg/kg total dose, this compound 0.02 mg/kg total dose, this compound 0.04 mg/kg total dose. | [4][9] |

| Dosing Regimen | Two intravenous (IV) doses administered. The first dose within 2 hours of trauma, and the second 4 hours after the first. | [4][9] |

| Primary Safety Endpoints | Physical examination, cardiovascular parameters, blood chemistry, hematology, ECG, and neuropsychological changes. | [4][9] |

| Primary Efficacy Endpoints | Glasgow Coma Scale (GCS), initial CT scan, Glasgow Outcome Scale (GOS), motor deficits, neuropsychological changes, and functional independence at day 90 and day 365. | [4][9] |

| Outcome | Results | Citation |

| Safety | - No serious adverse events were noted with this compound treatment.- Transient, dose-dependent increases in blood pressure and heart rate were observed.- Signs of drowsiness were noticed at 0.01 mg/kg and stupor at 0.05 mg/kg in Phase I studies.- 12 patient deaths occurred during follow-up, none related to the drug. | [4][9] |

| Efficacy | - A logistic regression model, accounting for prognostic factors, showed a beneficial long-term effect of this compound.- The best dose-result was observed in the 0.04 mg/kg treated group. | [9] |

Experimental Protocol: Clinical Trial

Protocol Outline:

-

Patient Recruitment: Patients with acute TBI were enrolled from mobile/emergency medical units. Inclusion criteria likely included age, GCS score, and time since injury.

-

Randomization and Blinding: Patients were randomly assigned to one of the four treatment arms in a double-blind fashion.

-

Intervention:

-

The assigned treatment (this compound or placebo) was administered as two separate IV injections.

-

The first injection was given as soon as possible, within a 2-hour window post-trauma.

-

The second injection was administered 4 hours after the first.

-

-

Monitoring and Data Collection:

-

Acute Phase: Vital signs (systolic and diastolic blood pressure, heart rate) were monitored every 15 minutes for 90 minutes after each injection.[4] Adverse events were recorded throughout the study.

-

Follow-up: Neurological and functional outcomes were assessed at day 90 and day 365 using scales such as the GOS.

-

-

Data Analysis: Statistical analysis, including logistic regression, was used to evaluate the effect of this compound on outcomes while controlling for initial injury severity.

Figure 3: Workflow of the multicenter pilot clinical trial of this compound.

Discussion and Future Directions

The available evidence suggests that this compound is a neuroprotective agent with a promising therapeutic window and a better safety profile than earlier-generation NMDA antagonists. Preclinical studies have established its efficacy in improving both histological and functional outcomes after TBI and spinal cord injury. The pilot clinical trial provided initial evidence of a potential long-term benefit in patients with acute TBI, particularly at a total dose of 0.04 mg/kg, and demonstrated a good safety profile.[4][9]

However, several areas require further investigation:

-

Larger Clinical Trials: The promising results from the pilot study need to be confirmed in a larger, adequately powered Phase III clinical trial. The pilot study authors noted that such a study was warranted.[9]

-

Mechanism of "Non-NMDA" Binding: A deeper understanding of this compound's interaction with non-NMDA binding sites could provide insights into its favorable safety profile and potentially lead to the development of even safer neuroprotective agents.

-

Combination Therapies: Research into combining this compound with other therapeutic strategies that target different aspects of the TBI secondary injury cascade (e.g., inflammation, oxidative stress) could yield synergistic effects.

-

Biomarker Stratification: Future clinical trials could benefit from using blood-based biomarkers to stratify patients and better identify those most likely to respond to NMDA receptor antagonist therapy.

Conclusion

This compound represents a significant step forward in the quest for an effective pharmacological treatment for traumatic brain injury. Its dual properties of neuroprotection and a favorable safety profile make it a compelling candidate for further clinical development. The data summarized in this guide provides a solid foundation for researchers and drug development professionals to build upon as they work towards translating this promising molecule into a clinically approved therapy for TBI patients.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zerahm.free.fr [zerahm.free.fr]

- 5. Effects of the novel NMDA receptor antagonist this compound on recovery from medial frontal cortex contusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of a new neuroprotective agent, this compound, in a model of rat spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of this compound after experimental photochemical spinal cord lesion in adult rats: dose-window and time-window effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of a novel NMDA antagonist, this compound, after experimental contusive spinal cord injury in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of this compound. A multicenter double-blind pilot trial in patients with acute traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Gacyclidine in Spinal Cord Injury: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Gacyclidine is a phencyclidine derivative that acts as a use-dependent, non-competitive antagonist at the NMDA receptor. Following the initial trauma in SCI, excessive release of the excitatory neurotransmitter glutamate (B1630785) leads to over-activation of NMDA receptors, resulting in a massive influx of calcium ions (Ca²⁺) into neurons. This calcium overload triggers a cascade of detrimental intracellular events, including the activation of proteases, lipases, and nucleases, leading to neuronal and glial cell death, and ultimately, tissue damage and functional loss.[1][2] this compound mitigates this excitotoxic damage by binding to a site within the NMDA receptor's ion channel, thereby blocking the influx of Ca²⁺.[3] This action helps to preserve neuronal and glial cells in the penumbra of the injury site, reduce the extent of the lesion, and promote functional recovery.

Preclinical Studies in Animal Models of Spinal Cord Injury

This compound has been evaluated in various preclinical rat models of SCI, primarily contusion and photochemical injury models. These studies have consistently demonstrated its neuroprotective efficacy, highlighting an optimal therapeutic window and dose.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the preclinical data and for designing future studies.

The contusion model is widely used as it closely mimics the mechanical forces involved in human SCI.

-

Animal Model: Adult female Sprague-Dawley or Wistar rats are commonly used.

-

Surgical Procedure:

-

Anesthesia is induced, typically with a combination of ketamine and xylazine.

-

A laminectomy is performed at the desired thoracic level (e.g., T9-T10) to expose the spinal cord dura mater.

-

The spinal column is stabilized using clamps on the vertebral processes.

-

A standardized contusion injury is induced using a weight-drop device (e.g., the NYU impactor) or a computer-controlled impactor. Key parameters include the weight of the rod, the height of the drop, and the dwell time of the impactor on the spinal cord surface.[1]

-

-

This compound Administration: this compound is typically administered intravenously (i.v.) as a single bolus injection. Studies have shown that a dose of 1 mg/kg administered 10 to 30 minutes post-injury is most effective.[1][3]

-

Post-operative Care: This includes manual bladder expression, administration of antibiotics to prevent infections, and supportive care to ensure animal welfare.

This model induces a more localized and reproducible ischemic lesion in the spinal cord.

-

Procedure:

-

Following laminectomy, the photosensitive dye Rose Bengal is applied topically to the exposed spinal cord.

-

The dye is then activated by irradiating the spinal cord with a specific wavelength of light (e.g., from a cold light source) for a defined duration.[4] This process generates singlet oxygen, leading to endothelial damage, thrombosis, and subsequent ischemia and infarction of the spinal cord tissue.

-

-

This compound Administration: Similar to the contusion model, this compound is administered intravenously at varying doses (1, 2.5, or 5 mg/kg) and time points (10, 30, 60, and 120 minutes) post-injury to determine the optimal therapeutic window and dosage.[4]

Assessment of Outcomes

The efficacy of this compound is evaluated using a combination of behavioral, histological, and electrophysiological assessments.

The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale is the most common method for assessing functional recovery in rats following SCI. It is a 22-point scale (0-21) that evaluates hindlimb movements, coordination, and trunk stability during open-field locomotion.

Histological analysis is performed on spinal cord tissue sections to quantify the extent of tissue damage and sparing.

-

Tissue Processing: At the end of the study period, animals are euthanized, and the spinal cord is perfusion-fixed with paraformaldehyde. The injured segment is then dissected, processed, and embedded in paraffin (B1166041) or frozen for sectioning.

-

Staining: Sections are typically stained with Luxol Fast Blue to visualize myelin and Cresyl Violet to identify neuronal cell bodies. This allows for the quantification of the lesion volume, the area of spared white and gray matter, and the size of the cystic cavity.[1]

-

Immunohistochemistry: Immunohistochemical staining for specific cellular markers, such as GFAP for astrocytes, can be used to assess the extent of astrogliosis.[1]

Somatosensory Evoked Potentials (SEPs) are used to assess the functional integrity of the ascending sensory pathways in the spinal cord.

-

Procedure: Stimulating electrodes are placed over a peripheral nerve (e.g., the tibial nerve), and recording electrodes are placed over the somatosensory cortex. The amplitude and latency of the resulting evoked potentials are measured. A reduction in amplitude and an increase in latency are indicative of damage to the sensory pathways.[4]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in rat models of SCI.

| Functional Recovery (BBB Score) | |||

| Study | SCI Model | Treatment Group | Outcome |

| Feldblum et al. (2000)[1] | Contusion | This compound (1 mg/kg, i.v., 10 min post-injury) | Reduced the time to reach full locomotor recovery by half compared to the saline-treated control group. |

| Gaviria et al. (2000)[4] | Photochemical | This compound (1 mg/kg, i.v., 10 or 30 min post-injury) | Significantly better walking recovery in treated groups compared to untreated injured animals. |

| Histopathological Outcomes | |||

| Study | SCI Model | Treatment Group | Outcome |

| Feldblum et al. (2000)[1] | Contusion | This compound (1 mg/kg, i.v., 10 min post-injury) | Significant reduction in the size of the cystic cavity and decreased astrogliosis compared to controls. |

| Gaviria et al. (2000)[4] | Photochemical | This compound (1, 2.5, or 5 mg/kg, i.v., 10 min post-injury) | Preservation of a larger undamaged area of the spinal cord at the level of the injury. Prevention of the extension of the anatomical lesion above the level of the injury. |

| Electrophysiological Outcomes (SEPs) | |||

| Study | SCI Model | Treatment Group | Outcome |

| Gaviria et al. (2000)[4] | Photochemical | This compound (1, 2.5, or 5 mg/kg, i.v., 10 min post-injury) | Higher somatosensory evoked potential amplitudes were often observed in the treated groups compared to the untreated injured animals. |

Clinical Trial in Acute Spinal Cord Injury

A multicenter, randomized, double-blind, placebo-controlled phase II clinical trial was conducted in France to evaluate the efficacy and safety of this compound in patients with acute SCI.[5][6]

-

Participants: 280 patients with acute (< 2 hours) cervical or thoracic SCI.

-

Intervention: Patients received either this compound at one of three different concentrations or a placebo. The first intravenous injection was administered within two hours of the injury, followed by a second injection four hours later.[5]

-

Outcome: The study did not show a statistically significant overall improvement in neurological outcome in patients who received this compound compared to the placebo group. However, a trend towards neurological improvement was observed in a subgroup of patients with incomplete cervical SCI who were treated with the highest dose.[5] These patients showed a functional improvement of two metameric levels at day 30, which was partially maintained with a mean 1.5 level gain one year after the injury.[5]

Signaling Pathways and Experimental Workflows